![molecular formula C15H11N5O3S B5555612 1-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5555612.png)
1-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone
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Description
Synthesis Analysis
The synthesis of related compounds often involves efficient methodologies that can be adapted for our compound of interest. For instance, Androsov et al. (2010) describe a one-pot synthesis approach for 3-aminobenzo[b]thiophenes, which could offer insights into analogous synthesis strategies for "1-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone" (Androsov et al., 2010).
Molecular Structure Analysis
The molecular structure of closely related compounds provides valuable information on bonding, geometry, and potential reactivity. The work by Kumar et al. (2022) on pyrazole derivatives emphasizes the significance of X-ray diffraction studies in understanding the molecular geometry, which is crucial for predicting the behavior of "1-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone" (Kumar et al., 2022).
Chemical Reactions and Properties
Research by Androsov and Neckers (2007) on the reactivity of related thiadiazole compounds suggests potential pathways that could apply to our compound, indicating how substituent groups influence reaction outcomes (Androsov & Neckers, 2007).
Physical Properties Analysis
The study of physical properties, including solubility, melting point, and crystal structure, is essential for understanding how "1-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone" behaves under various conditions. The physical characteristics of structurally similar compounds have been explored by Mary et al. (2015), providing a foundation for predicting those of our compound of interest (Mary et al., 2015).
Scientific Research Applications
Synthesis and Chemical Applications
Synthetic Methodologies : A study by Androsov et al. (2010) outlined a convenient approach towards synthesizing 2- and 3-aminobenzo[b]thiophenes using a similar compound via the Willgerodt–Kindler route. This methodology underscores the compound's utility in simplifying the synthesis of pharmacologically significant heterocycles (Androsov et al., 2010).
Reactivity and Functionalization : Androsov and Neckers (2007) demonstrated the reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, showcasing its potential for ring-opening reactions to produce thioketene intermediates. This reactivity is crucial for synthesizing N-substituted indole-2-thiols and demonstrates the compound's versatility in organic synthesis (Androsov & Neckers, 2007).
Biological and Pharmaceutical Applications
Anticandidal and Anticholinesterase Activities : Kaplancıklı et al. (2014) and Mohsen et al. (2014) synthesized derivatives of the compound, demonstrating potent anticandidal agents with weak cytotoxicities and significant anticholinesterase activities. These findings highlight the compound's potential in developing treatments for fungal infections and neurodegenerative diseases, respectively (Kaplancıklı et al., 2014; Mohsen et al., 2014).
Antimicrobial and Antituberculosis : Chitra et al. (2011) and Abdel-Wahab et al. (2011) reported on the synthesis of 3-heteroarylthioquinoline derivatives and imidazole-based heterocycles, respectively, with significant in vitro antituberculosis, antimicrobial, and antioxidant activities. These derivatives show promise in addressing resistant microbial strains and oxidative stress-related diseases (Chitra et al., 2011; Abdel-Wahab et al., 2011).
Material Science and Sensing Applications
- Luminescent Metal–Organic Frameworks (MOFs) : Wu et al. (2017) developed luminescent MOFs using a derivative as a functional ligand. These MOFs demonstrated fast detection for nitrobenzene compounds and sensitivity towards Cr2O7^2- in aqueous phases, highlighting their potential as sensitive fluorescent sensors for environmental monitoring and safety applications (Wu et al., 2017).
properties
IUPAC Name |
1-(4-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O3S/c21-14(11-6-8-13(9-7-11)20(22)23)10-24-15-16-17-18-19(15)12-4-2-1-3-5-12/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPGICJSOJXUJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone |
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